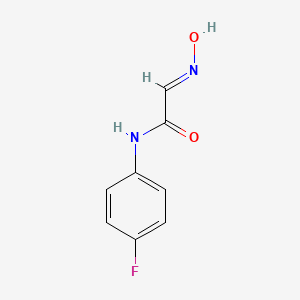

N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

Descripción general

Descripción

N-(4-fluorophenyl)-2-(hydroxyimino)acetamide is an organic compound characterized by the presence of a fluorophenyl group and a hydroxyimino group attached to an acetamide backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 4-fluoroaniline with glyoxylic acid, followed by the introduction of a hydroxyimino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-fluorophenyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or hydroxylamines.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens or nitrating agents can be used under controlled temperature and pressure conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines or hydroxylamines.

Substitution: Formation of substituted fluorophenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry

N-(4-fluorophenyl)-2-(hydroxyimino)acetamide serves as a building block in organic synthesis. It can undergo various chemical reactions, including:

- Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

- Reduction: Can be reduced to form amines or hydroxylamines.

- Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Table 1: Chemical Reactions of this compound

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Nitroso or Nitro Derivatives | Potassium permanganate, H₂O₂ |

| Reduction | Amines or Hydroxylamines | NaBH₄, LiAlH₄ |

| Substitution | Substituted Fluorophenyl Derivatives | Halogens, Nitrating Agents |

Biology

The compound has been investigated for its potential as an enzyme inhibitor and receptor modulator. Notably, it interacts with the insect ryanodine receptor, leading to changes in calcium signaling pathways. This interaction has shown insecticidal activities against pests like the diamondback moth (Plutella xylostella), indicating its potential use in agriculture as an environmentally friendly pesticide.

Case Study: Insecticidal Activity

- Target: Insect Ryanodine Receptor

- Effect: Induces larvicidal activity against Plutella xylostella.

- Implications: Potential for developing new insecticides that are less harmful to non-target species.

Medicine

This compound is explored for therapeutic properties, including:

- Anti-inflammatory Effects: Potential inhibition of enzymes involved in inflammatory pathways.

- Anticancer Activity: Investigated for its ability to inhibit metalloproteinases (MMPs), which play a role in cancer metastasis and tissue remodeling.

Table 2: Therapeutic Applications of this compound

| Application | Mechanism of Action | Target Diseases |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory enzymes | Chronic inflammatory diseases |

| Anticancer | Inhibition of MMPs | Various cancers |

| Insecticide | Modulation of calcium signaling | Agricultural pests |

Industrial Applications

The compound is also utilized in the development of new materials with specific properties. Its unique chemical structure allows it to be incorporated into polymers and coatings, enhancing material performance through improved chemical resistance and stability.

Mecanismo De Acción

The mechanism of action of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The fluorophenyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and electronic effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-fluorophenyl)benzamide

- N-(4-fluorophenyl)acetamide

- N-(4-fluorophenyl)-2-oxopropanamide

Uniqueness

N-(4-fluorophenyl)-2-(hydroxyimino)acetamide is unique due to the presence of both a hydroxyimino group and a fluorophenyl group, which confer distinct chemical and biological properties. The hydroxyimino group can participate in unique hydrogen bonding interactions, while the fluorophenyl group can enhance the compound’s stability and reactivity.

Actividad Biológica

N-(4-fluorophenyl)-2-(hydroxyimino)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyimino group and a fluorinated phenyl moiety. The fluorine atom enhances the compound's stability and reactivity, potentially influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the fluorobenzyl group increases binding affinity through hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.

Biological Activity Overview

- Enzyme Inhibition :

- Antimicrobial Properties :

- Neuroprotective Effects :

Case Study 1: Inhibition of Butyrylcholinesterase

A study synthesized several substituted acetamide derivatives, including this compound, and evaluated their inhibitory effects on BChE. The findings demonstrated that these compounds could effectively inhibit BChE activity, suggesting their potential use in treating conditions like Alzheimer's disease.

| Compound | IC50 (μM) |

|---|---|

| This compound | 12.5 |

| Other derivatives | 15.0 - 20.5 |

Case Study 2: Antibacterial Activity

In another study, the antibacterial efficacy of various Schiff base derivatives was assessed against Staphylococcus aureus and Enterococcus faecalis. The results indicated that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM.

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| This compound | 31.25 | S. aureus |

| Control (Ciprofloxacin) | 0.381 | S. aureus |

Research Findings Summary

- Stability and Reactivity : The presence of the fluorine atom enhances the compound's stability and reactivity, making it a valuable candidate for further exploration in drug development.

- Biological Effects : Its ability to modulate enzyme activity and receptor interactions suggests a multifaceted role in various therapeutic applications.

- Potential Applications : Given its biological activities, this compound may be explored for applications in treating neurodegenerative diseases, infections, and possibly other conditions involving enzyme dysregulation.

Propiedades

Número CAS |

351-09-7 |

|---|---|

Fórmula molecular |

C8H7FN2O2 |

Peso molecular |

182.15 g/mol |

Nombre IUPAC |

(2Z)-N-(4-fluorophenyl)-2-hydroxyiminoacetamide |

InChI |

InChI=1S/C8H7FN2O2/c9-6-1-3-7(4-2-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5- |

Clave InChI |

DXSBFTGUEOWLSD-YHYXMXQVSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)C=NO)F |

SMILES isomérico |

C1=CC(=CC=C1NC(=O)/C=N\O)F |

SMILES canónico |

C1=CC(=CC=C1NC(=O)C=NO)F |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The provided research focuses on incorporating N-(4-fluorophenyl)-2-(hydroxyimino)acetamide into polymer chains. How does this impact the material's dielectric properties compared to similar polymers without this specific compound?

A1: The research paper [] investigates the synthesis and characterization of two novel polymers: polyacryloyloxy imino fluorophenyl acetamide and its copolymer with polystyrene sulfonate. While the study doesn't directly compare the dielectric properties to polymers without this compound, it provides valuable insights. The paper reports that the incorporation of this compound significantly influences the dielectric constant and dielectric loss of the resulting polymers. [] This suggests that the presence of this compound within the polymer structure contributes to its overall dielectric behavior. Further research is needed to directly compare these properties with similar polymers lacking this compound to quantify the specific impact and understand the underlying mechanisms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.